Product packaging for Fenhexamid(Cat. No.:CAS No. 126833-17-8)

Fenhexamid

Cat. No.: B1672505
CAS No.: 126833-17-8
M. Wt: 302.2 g/mol
InChI Key: VDLGAVXLJYLFDH-UHFFFAOYSA-N
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Description

Fenhexamid is a foliar fungicide belonging to the hydroxyanilide chemical class. It is primarily used in agricultural research for its potent protective activity against fungal pathogens such as Botrytis cinerea (gray mold), Monilinia spp. (brown rot), and Sclerotinia spp. (stem rot) in fruits, vegetables, and ornamentals . First introduced around the year 2000, it serves as a key agent in the study of antifungal mechanisms and resistance management . Its specific and well-characterized mode of action involves the inhibition of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. This compound specifically targets the 3-ketoreductase enzyme (part of the C4-demethylation complex), effectively disrupting membrane function and inhibiting spore germination and germ tube elongation . This targeted mechanism classifies it as a FRAC Code 17 fungicide . Beyond its agricultural applications, this compound has significant value in biochemical and toxicological research. Studies have explored its potential role as an endocrine-disrupting chemical (EDC). Research using breast cancer models indicates that this compound can stimulate cell viability and growth via estrogen receptor-dependent and PI3K-dependent pathways, making it a compound of interest for investigating the molecular mechanisms of endocrine disruption and its implications in hormone-responsive cancers . Furthermore, it is used in environmental science to study the impact and detection of pesticide residues in soil and water systems, with recent electrochemical methods developed for its highly sensitive determination . This product is supplied with a minimum purity of >98.0% (HPLC) and is intended for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17Cl2NO2 B1672505 Fenhexamid CAS No. 126833-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide
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InChI

InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)
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InChI Key

VDLGAVXLJYLFDH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl
Source PubChem
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Molecular Formula

C14H17Cl2NO2
Source PubChem
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DSSTOX Substance ID

DTXSID3032549
Record name Fenhexamid
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Molecular Weight

302.2 g/mol
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Physical Description

White solid; [HSDB] Beige powder; [MSDSonline]
Record name Fenhexamid
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Boiling Point

320 °C
Record name FENHEXAMID
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Flash Point

> 150 °C (> 302 °F)
Record name FENHEXAMID
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Solubility

In water, 20 mg/L at 20 °C, Solubility in: dichloromethane 31, isopropanol 91, acetonitrile 15, toluene 5.7, n-hexane <0.1 (all in g/L, 20 °C)
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Density

1.34 at 20 °C
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Vapor Pressure

3X10-9 mm Hg at 20 °C /Extrapolated/
Record name FENHEXAMID
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Color/Form

White powder, Solid

CAS No.

126833-17-8
Record name Fenhexamid
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Record name Fenhexamid [ISO:BSI]
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Record name Fenhexamid
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Record name Cyclohexanecarboxamide, N-(2,3-dichloro-4-hydroxyphenyl)-1-methyl
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Melting Point

153 °C
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Biochemical and Molecular Mechanisms of Fenhexamid Action

Inhibition of Sterol Biosynthesis Pathways

Fenhexamid's fungicidal action is rooted in its ability to interfere with the ergosterol (B1671047) biosynthesis pathway, a multi-step enzymatic process crucial for fungal cell viability. d-nb.infocabidigitallibrary.orgresearchgate.netasm.orgcabidigitallibrary.orgnih.govresearchgate.net

The molecular target of this compound is the sterol 3-ketoreductase enzyme. d-nb.infocabidigitallibrary.orgresearchgate.netrayfull.comasm.orgcabidigitallibrary.orgnih.govresearchgate.net This enzyme is encoded by the ERG27 gene and plays a pivotal role in the ergosterol synthesis pathway. d-nb.infocabidigitallibrary.orgresearchgate.netasm.orgcabidigitallibrary.orgnih.govresearchgate.netfrontiersin.org Sterol 3-ketoreductase is a conserved enzyme found across euascomycetes. d-nb.info Mutations within the ERG27 gene can lead to reduced susceptibility or resistance to this compound, as these mutations can decrease the affinity of the 3-ketoreductase enzyme for the fungicide. asm.orgcabidigitallibrary.orgnih.govresearchgate.net For instance, amino acid substitutions at position 412 (e.g., F412S, F412I, or F412V) in the Erg27 protein have been linked to high levels of this compound resistance in Botrytis cinerea. cabidigitallibrary.orgresearchgate.net

This compound specifically inhibits the C4-demethylation process during ergosterol biosynthesis. d-nb.infocabidigitallibrary.orgresearchgate.netrayfull.comasm.orgcabidigitallibrary.orgnih.govresearchgate.netfrontiersin.org This C4-demethylation complex is comprised of three catalytic enzymes (Erg25, Erg26, and Erg27) and a transmembrane scaffold (Erg28), with this compound primarily targeting Erg27, the third enzyme in this complex. researchgate.netresearchgate.net By blocking this crucial step, this compound disrupts the normal flow of sterol synthesis, leading to the accumulation of aberrant sterol intermediates and a depletion of functional ergosterol. patsnap.com

Ergosterol is the most abundant sterol in fungal membranes, where it is critical for maintaining membrane fluidity, permeability, and structural integrity. nih.govmdpi.comresearchgate.netpatsnap.comfrontiersin.org It also plays a vital role in regulating protein sorting and the activity of membrane-associated enzymes. nih.govmdpi.comresearchgate.net Beyond its structural functions, ergosterol is essential for various cellular processes and the ability of fungi to adapt to environmental stresses. mdpi.comresearchgate.netfrontiersin.org The disruption of ergosterol synthesis by this compound impairs these fundamental cellular functions, ultimately leading to fungal cell dysfunction and death. patsnap.com

Cellular and Subcellular Effects on Fungal Pathogens

As a protectant fungicide, this compound exerts its effects by interfering with key developmental stages of fungal pathogens. rayfull.comfao.org

This compound is known to inhibit the development and elongation of fungal spore germ tubes. d-nb.inforayfull.comfao.orgfao.orgcabidigitallibrary.org While some studies indicate that it may not directly inhibit spore germination, it significantly reduces the length of the germ tubes, causing them to appear swollen, distorted, and strongly branched. d-nb.infocabidigitallibrary.orgapvma.gov.au For instance, in Magnaporthe oryzae, inhibition of protoplast regeneration began at 1 mg/l this compound, with no conidial germination observed at concentrations exceeding 10 mg/l. d-nb.info In Glomus clarum, a concentration of 10 mg/l this compound was shown to decrease anastomosis between germ tubes, impacting vegetative compatibility. uclouvain.benih.gov

This compound effectively suppresses mycelial growth in various fungal pathogens. d-nb.inforayfull.comfao.orgfao.orgcabidigitallibrary.orggoogle.com Studies on Magnaporthe oryzae demonstrated that no mycelial growth was observed at this compound concentrations ranging from 10 to 100 mg/l. d-nb.info The degree of mycelial growth inhibition can vary depending on the fungal species and the concentration of this compound. For example, in Sclerotinia minor and S. sclerotiorum, this compound at 0.1 µg/ml resulted in a 40-47% reduction in mycelial growth, while at 1.0 µg/ml, the inhibition ranged from 77% to 100%. nih.govapsnet.org It has also been noted that some species, such as Botrytis pseudocinerea, exhibit natural resistance to this compound, primarily at the mycelial stage. cabidigitallibrary.org

Table 1: Effects of this compound on Fungal Growth Parameters

Fungal PathogenThis compound ConcentrationEffect on Spore Germination/Germ Tube DevelopmentEffect on Mycelial GrowthSource
Magnaporthe oryzae1 mg/lProtoplast regeneration inhibited d-nb.info
Magnaporthe oryzae>10 mg/lNo conidial germination d-nb.info
Magnaporthe oryzae10-100 mg/lNo mycelial growth d-nb.info
Botryotinia fuckeliana (Botrytis cinerea)0.1-0.3 µg/mlReduced germ tube length (73-84%), swollen, distorted, branchedEC50 = 0.1-0.3 µg/ml, MIC = 0.3-3 µg/ml cabidigitallibrary.org
Sclerotinia minor0.1 µg/ml70-98% inhibition nih.govapsnet.org
Sclerotinia minor1.0 µg/ml87-100% inhibition nih.govapsnet.org
Sclerotinia sclerotiorum0.1 µg/ml40-47% inhibition nih.govapsnet.org
Sclerotinia sclerotiorum1.0 µg/ml77-100% inhibition nih.govapsnet.org
Glomus clarum10 mg/lDecreased anastomosis between germ tubes uclouvain.benih.gov

Differential Effects on Fungal Life Cycle Stages

This compound primarily exerts its fungistatic effects by inhibiting germ tube elongation and mycelial growth in susceptible fungi uni.lumade-in-china.comnih.govwppdb.com. This action prevents the fungus from establishing successful infections and spreading within plant tissues.

While its primary impact is on active growth stages, this compound generally does not inhibit spore germination at typical application concentrations uni.luwppdb.com. However, some research indicates that at higher concentrations, it can show inhibitory effects on conidia germination. Studies on Botrytis cinerea have also shown that resistance to this compound, often linked to mutations in the ERG27 gene, can lead to fitness costs for the fungus, manifesting as statistically significant decreases in parameters such as mycelial growth, conidia production, and sclerotia production, particularly under challenging environmental conditions bmrb.io. Furthermore, this compound has been observed to negatively affect hyphal branching and mycelial viability in certain fungal lineages.

Comparative Analysis with Other Fungicide Modes of Action

This compound's unique target site within the sterol biosynthesis pathway distinguishes it from other major classes of sterol biosynthesis inhibitors (SBIs) made-in-china.com. This specificity is crucial for fungicide resistance management.

The broader category of SBIs includes several groups, each targeting a different step in ergosterol biosynthesis:

Demethylation Inhibitors (DMIs) (FRAC Code 3, SBI Class I): These fungicides, such as tebuconazole (B1682727) and prochloraz, inhibit the C14-demethylase enzyme (Erg11/Cyp51) fishersci.cawikipedia.orgbmrb.io. DMIs typically exhibit a broad spectrum of activity against a wide range of fungal pathogens fishersci.ca.

Amines (FRAC Code 5, SBI Class II): Fungicides like fenpropimorph (B1672530) fall into this group, inhibiting the Δ14-reductase and/or Δ8→Δ7-isomerase enzymes (Erg24, Erg2) fishersci.cawikipedia.orgbmrb.io. Amines generally have a narrower spectrum of activity compared to DMIs fishersci.ca.

Squalene (B77637) Epoxidase Inhibitors (FRAC Code 18, SBI Class IV): This group targets the squalene epoxidase enzyme (Erg1) fishersci.cawikipedia.orgfishersci.ca.

In contrast to DMIs and Amines, this compound (KRI) possesses a narrower spectrum of activity, primarily functioning as a specific botryticide fishersci.ca. A key advantage of this compound is its lack of cross-resistance with other classes of anti-Botrytis fungicides or other SBI fungicide classes guidetopharmacology.orgfishersci.ca. This characteristic makes this compound a valuable component in fungicide rotation programs, helping to mitigate the development and spread of fungicide resistance in fungal populations made-in-china.comguidetopharmacology.org.

Beyond the SBI fungicides, other classes of fungicides employ different modes of action. For instance:

Succinate Dehydrogenase Inhibitors (SDHIs) (FRAC Code 7): Fungicides such as carboxin (B1668433) and boscalid (B143098) inhibit complex II (succinate dehydrogenase) in the mitochondrial respiration chain guidetopharmacology.orgfishersci.canih.gov.

Quinone outside Inhibitors (QoIs) (FRAC Code 11): Strobilurin fungicides like azoxystrobin (B1666510) and pyraclostrobin (B128455) inhibit mitochondrial respiration at complex III fishersci.ca.

Phenylpyrroles (FRAC Code 12): Fludioxonil (B1672872), for example, inhibits transport-associated phosphorylation of glucose, reducing mycelial growth fishersci.cafishersci.ca.

Dicarboximides (FRAC Code 2): Iprodione (B1672158) is a contact fungicide that inhibits spore germination and mycelial growth, acting as a signal transduction inhibitor nih.gov.

Anilinopyrimidines (FRAC Code 9): Pyrimethanil inhibits methionine biosynthesis, affecting protein formation and cell division made-in-china.comwikipedia.orgwppdb.com.

This compound's distinct biochemical target ensures that it provides an alternative mode of action to these other fungicide groups, making it an essential component for effective and sustainable fungal disease management.

Fungal Pathogen Susceptibility and Efficacy Studies

Efficacy against Botrytis cinerea (Gray Mold)

Fenhexamid has been extensively studied for its high efficacy against Botrytis cinerea, the causal agent of gray mold, a destructive disease affecting a wide variety of crops. chemicalwarehouse.comapsnet.org

Greenhouse studies using model systems have been instrumental in characterizing the efficacy of this compound against B. cinerea. In tests conducted on cucumber seedlings, preventive applications of this compound were effective at controlling lesion development caused by wild-type (sensitive) strains of the pathogen. google.com However, these applications were ineffective, even at high concentrations, against isolates that had developed resistance to the fungicide. google.com Similarly, research on greenhouse-grown grapevines has been used to validate spray strategies and investigate the selection pressure for this compound-resistant B. cinerea isolates. researchgate.net

Field trials across various horticultural crops have consistently demonstrated this compound's effectiveness in managing gray mold. In vineyards, the timing of this compound application has been shown to be a critical determinant of its success, with earlier applications generally providing more effective control of B. cinerea. nih.gov Studies on table grapes have shown that this compound programs can significantly reduce disease severity compared to unsprayed controls. fao.org

The table below, derived from a study on table grapes, illustrates the impact of different this compound application programs on gray mold severity.

Table 1: Effect of this compound Application Timing on Gray Mold Severity in Table Grapes Data sourced from a 2010 field study.

This compound Application ProgramDisease Severity (%)Control Efficacy (%)
Unsprayed Control15.8-
Late Bloom3.577.8
Véraison4.273.4
Late Bloom + Véraison2.981.6
Late Bloom + Bunch Closure + Véraison2.584.2

In strawberry cultivation, this compound is a frequently used fungicide for gray mold management. epa.gov However, its efficacy can be compromised by the emergence of resistant strains. epa.gov Detached fruit studies revealed that while this compound effectively controlled sensitive isolates of B. cinerea, it failed to control resistant isolates, which produced similar lesion sizes as those on untreated fruit. epa.gov Similar challenges with resistance have been observed in ornamental rose production, where isolates with low resistance to this compound have been identified. researchgate.net

Efficacy against Monilinia spp. (Brown Rot)

This compound is also effective against species of Monilinia, the fungi responsible for brown rot in stone fruits. nih.govherts.ac.uk Studies have demonstrated its efficacy against Monilinia fructicola and Monilinia laxa on crops such as peaches and cherries. nih.gov

Research to establish the baseline sensitivity of M. laxa in Greece showed that this compound was highly effective against all tested field isolates. nih.gov The effective concentration required to inhibit 50% of growth (EC₅₀) for these isolates ranged from 0.02 to 1.0 mg/L, with a mean value of 0.1 mg/L, indicating a high level of sensitivity. nih.gov In studies on stone fruit, this compound showed excellent activity as a post-infection treatment for controlling brown rot. nih.gov

Efficacy against Sclerotinia spp. (Stem Rot)

The antifungal spectrum of this compound includes activity against Sclerotinia species, which cause diseases like stem rot and lettuce drop. fao.orgnih.gov Both Sclerotinia sclerotiorum and Sclerotinia minor are targets of this fungicide.

In-vitro laboratory assays and field studies on lettuce have been conducted to evaluate this compound's performance against these pathogens. In agar (B569324) plate tests, this compound's ability to inhibit the mycelial growth of S. sclerotiorum was concentration-dependent. At a concentration of 0.1 µg/mL, this compound reduced mycelial growth by 40% to 47%. apsnet.orgnih.gov At a higher rate of 1.0 µg/mL, it suppressed mycelial growth emerging from the sclerotia (dormant fungal structures) of S. sclerotiorum by 90% to 96%. apsnet.orgnih.govnih.gov However, in field trials for controlling lettuce drop caused by S. sclerotiorum, this compound was found to be the least effective compound when compared to other fungicides like fluazinam (B131798) and fludioxonil (B1672872) in one study. nih.govnih.gov

Table 2: In Vitro Mycelial Growth Inhibition of Sclerotinia spp. by this compound Data compiled from laboratory agar plate tests.

PathogenThis compound Concentration (µg/mL)Mycelial Growth Reduction (%)
Sclerotinia minor0.011 - 16
Sclerotinia sclerotiorum0.010 - 12
Sclerotinia minor0.170 - 98
Sclerotinia sclerotiorum0.140 - 47
Sclerotinia minor1.087 - 100
Sclerotinia sclerotiorum1.077 - 100

Spectrum of Antifungal Activity within Euascomycetes

This compound's activity is primarily focused on pathogenic fungi within the phylum Ascomycota, specifically within the class Leotiomycetes. nih.gov This class includes the significant plant pathogens Botrytis, Monilinia, and Sclerotinia. fao.orgnih.gov The targeted action against these related fungi underscores its specific mode of action within the ergosterol (B1671047) biosynthesis pathway. nih.gov Some literature also characterizes its primary targets as being within the Deuteromycetes, an older classification for fungi that reproduce asexually, which includes the anamorph (asexual) stages of many Ascomycetes like Botrytis cinerea. chemicalwarehouse.com

Factors Influencing this compound Efficacy

Several factors can influence the field performance and long-term effectiveness of this compound.

Fungicide Resistance: The most significant factor impacting efficacy is the development of resistance in target pathogen populations, particularly B. cinerea. The emergence of resistant strains, often linked to specific mutations in the erg27 target gene, can lead to control failures. epa.gov Studies have shown that even a 10% frequency of resistant B. cinerea in a population can reduce the efficacy of this compound by approximately 40%. nih.gov

Environmental Fate: Environmental conditions influence the persistence and availability of this compound. The compound is stable against hydrolysis but is susceptible to rapid degradation by photolysis in aqueous environments. researchgate.net In soil, its persistence is generally low under aerobic conditions (half-life of approximately one day) due to microbial activity, but it can be moderately persistent in anaerobic settings. researchgate.netresearchgate.net Soil humidity also influences the rate of degradation. researchgate.net

Wash-off Resistance: this compound is absorbed into the waxy outer layer of plant surfaces. This characteristic provides protection from wash-off by rainfall or irrigation, contributing to its lasting preventative action.

Molecular Epidemiology and Mechanisms of Fungicide Resistance

Prevalence and Geographic Distribution of Fenhexamid-Resistant Fungal Isolates

Resistance to this compound in Botrytis cinerea has been reported globally, indicating a widespread presence of resistant isolates across diverse agricultural regions herts.ac.ukthegoodscentscompany.com. Studies have documented this compound resistance in vineyards in France and Germany, strawberry fields in the Carolinas (North and South Carolina, USA), rose crops in Colombia, and table grape vineyards in Chile herts.ac.ukthegoodscentscompany.com.

The frequency of this compound-resistant isolates varies significantly depending on the geographic location and host crop. For instance, in strawberry fields in the Carolinas, 16.8% of B. cinerea isolates were found to be resistant to this compound thegoodscentscompany.com. Comparatively, higher frequencies were observed in other strawberry production areas, with 38% in California and 45% in Northern Germany thegoodscentscompany.com. In rose crops in Colombia, 59% of the analyzed Botrytis isolates exhibited low resistance to this compound herts.ac.ukcenmed.com. Resistance in Chilean table grape vineyards has been reported since 2006, with a documented increase in the frequency of resistant isolates over time.

In California, a study on B. cinerea isolates from various hosts including fig, grape, kiwifruit, pea, and squash revealed that four isolates of the 'Boty' transposable element type were resistant to this compound, even in areas where the fungicide had not been previously applied. Conversely, in Moroccan faba bean fields, only a small proportion of Botrytis fabae isolates displayed resistance to this compound, suggesting a relatively lower risk of resistance development for this compound in that specific context compared to other fungicides.

Genetic Basis of this compound Resistance

The primary genetic determinant of this compound resistance in Botrytis cinerea is mutations within the ERG27 gene, which encodes the 3-keto sterol reductase enzyme, the target site of this compound herts.ac.ukcenmed.comwikidata.orgfishersci.cathegoodscentscompany.com. These mutations lead to structural changes in the enzyme, reducing its affinity for the fungicide and thereby conferring resistance wikidata.orgthegoodscentscompany.com.

Mutations within the ERG27 Gene

Different types of mutations within the ERG27 gene have been identified, correlating with varying levels of this compound resistance. These mutations are broadly categorized into those conferring high resistance and those associated with weak to moderate resistance.

Mutations associated with High Resistance (HydR3+) : Highly resistant isolates, often termed HydR3+, typically harbor single point mutations at codon 412 of the ERG27 gene, leading to amino acid substitutions in the C-terminus of the putative transmembrane domain of the Erg27 protein wikidata.org. The most prevalent mutation is the substitution of Phenylalanine at position 412 to Serine (F412S), observed in approximately 85% of highly resistant isolates from French and German vineyards wikidata.org. This mutation has also been frequently reported in resistant B. cinerea populations from strawberry fields in the Carolinas, Chile, and Hungary thegoodscentscompany.com. Other mutations at this position include F412I (Phenylalanine to Isoleucine, 11.5%) and F412V (Phenylalanine to Valine, 3.5%) wikidata.org.

Mutations associated with Weak to Moderate Resistance (HydR3-) : Weakly to moderately resistant isolates, designated HydR3-, show various point mutations within the ERG27 gene, typically corresponding to amino acid changes between positions 195 and 400 of the Erg27 protein herts.ac.ukwikidata.org. Common mutations include:

L195F (Leucine to Phenylalanine): This mutation is predominant in some regions, such as Colombian rose isolates, where it was found in 58% of analyzed isolates herts.ac.ukcenmed.com. Notably, the L195F mutation has been detected in field populations even before the commercial introduction of this compound, suggesting it may not be directly linked to fungicide pressure herts.ac.uk.

L400F (Leucine to Phenylalanine) and L400S (Leucine to Serine) herts.ac.ukcenmed.com.

V309M (Valine to Methionine) fishersci.ca.

A314V (Alanine to Valine).

S336C (Serine to Cysteine).

N369D (Asparagine to Aspartate).

P238S (Proline to Serine): Research findings regarding the correlation of P238S with resistance are mixed. While some studies have identified P238S in this compound-resistant isolates fishersci.ca, other research suggests that this variation does not consistently correlate with resistance, as it can be present in both resistant and sensitive isolates thegoodscentscompany.com.

T63I (Threonine to Isoleucine) thegoodscentscompany.com.

Y408N (Tyrosine to Asparagine): A newly identified mutation that has shown a correlation with increased this compound resistance.

Δ298 (deletion) and R330P (Arginine to Proline).

Correlation between Specific Amino Acid Substitutions and Resistance Levels

The specific amino acid substitutions within the Erg27 protein directly correlate with the level of this compound resistance observed in fungal isolates. Mutations at position 412, such as F412S, F412I, and F412V, are consistently associated with high levels of this compound resistance (HydR3+) wikidata.org. Experimental evidence, including the introduction of the erg27(HydR3+) allele into a this compound-sensitive strain, has demonstrated that these mutations are directly responsible for conferring this compound resistance wikidata.org. These changes in the Erg27 protein are believed to alter the binding site, thereby reducing the enzyme's affinity for this compound wikidata.orgthegoodscentscompany.com.

In contrast, mutations occurring between positions 195 and 400 of the Erg27 protein, characteristic of HydR3- isolates, typically result in weak to moderate levels of resistance herts.ac.ukwikidata.org. Although the introduction of erg27(HydR3-) alleles on a replicative vector into a sensitive strain did not always confer resistance, genetic crosses have shown a strong correlation between these mutations and the observed resistance phenotypes, indicating their linkage to this compound resistance wikidata.org. For example, the L195F mutation is linked to moderate to slight resistance herts.ac.uk.

Analysis of Transposable Elements in Resistance Development

Transposable elements (TEs) are mobile genetic sequences that can influence fungal genome function and evolution. In Botrytis cinerea, populations are often classified into distinct genotypes based on the presence or absence of specific TEs, namely Boty and Flipper. These classifications include 'transposa' (possessing both Boty and Flipper), 'boty' (possessing only Boty), 'flipper' (possessing only Flipper), and 'vacuma' (lacking both).

The distribution of these TE genotypes varies geographically. For instance, in Chilean B. cinerea isolates, the 'transposa' genotype was highly prevalent, with 83.3% of isolates containing both Boty and Flipper elements. Similarly, in California, 'transposa' was the most common type (83.3%), followed by 'boty' (38 isolates) and 'vacuma' (1 isolate). Interestingly, some 'vacuma' isolates have shown natural resistance to this compound (termed HydR1). Furthermore, studies have identified this compound resistance in 'boty' isolates, even in the absence of prior fungicide exposure in the field. In Egypt, low to moderate this compound resistance was detected in three 'transposa' isolates. While TEs are recognized as factors in fungal genomic development, their direct role in the development of this compound resistance, beyond their presence in certain resistant populations, requires further elucidation. However, their presence can be indicative of specific genetic backgrounds within fungal populations that may predispose them to resistance or influence its spread.

Phenotypic Characterization of Resistant Isolates

Phenotypic characterization of this compound-resistant fungal isolates involves assessing their sensitivity to the fungicide in vitro, typically through growth inhibition assays.

In Vitro Sensitivity Assays (e.g., EC50 Determination)

The most common method for evaluating the sensitivity of fungal isolates to this compound in vitro is the determination of the Effective Concentration 50% (EC50). The EC50 represents the concentration of this compound required to inhibit fungal growth (either mycelial growth or germ tube elongation) by 50% compared to an untreated control herts.ac.ukcenmed.comfishersci.ca.

EC50 values for this compound can vary widely among Botrytis isolates. For example, in Colombian rose isolates, EC50 values ranged from 0.02 to 4.21 ppm herts.ac.ukcenmed.com. Different studies have established various EC50 thresholds for classifying resistance levels, which can lead to variations in reported resistance frequencies. A common classification scheme for Botrytis cinerea based on EC50 values (in ppm or µg/ml) is presented in Table 1 herts.ac.ukfishersci.ca:

Table 1: Classification of Botrytis cinerea this compound Resistance Levels by EC50 Value

Resistance LevelEC50 Range (ppm or µg/ml)
Sensitive< 1
Low Resistance1 to 5
Weak Resistance5 to 10
Moderate Resistance10 to 50
High Resistance> 50

Note: Some studies may use slightly different thresholds for classification.

Based on these classifications, phenotypic analyses have revealed varying proportions of resistant isolates. In Colombian rose isolates, 41% were classified as sensitive, while 59% showed low resistance to this compound herts.ac.ukcenmed.com. In California, among B. cinerea isolates from grape vineyards, 90% were sensitive and 10% displayed low resistance. For isolates from pistachio orchards, the distribution was more varied: 69% sensitive, 14% low resistance, 1% weak resistance, 5% moderate resistance, and 11% high resistance fishersci.ca.

In Botrytis fabae from Moroccan faba bean fields, sensitive isolates had an EC50 of 18 mg/L, whereas resistant isolates exhibited EC50 values greater than 250 mg/L. Generally, EC50 values determined for germ tube elongation tend to be higher than those for mycelial growth inhibition.

In Vivo Virulence and Pathogenicity Assessments of Resistant Strains

The impact of this compound resistance on the in vivo virulence and pathogenicity of fungal strains presents a complex picture, with research findings showing variability. In some laboratory studies, highly this compound-resistant isolates of Botrytis cinerea have demonstrated decreased infection ability on cucumber seedlings compared to wild-type strains researchgate.net. Similarly, some resistant mutants obtained through chemical mutagenesis or UV irradiation showed reduced pathogenicity nih.gov.

However, other studies on naturally occurring resistant isolates have yielded different results. For example, a study on grape isolates of Botrytis cinerea found no clear link between colony robustness in vitro and growth in vivo, with some resistant isolates developing infections at rates comparable to or even faster than sensitive isolates on untreated berries apsnet.org. More recent research on Botrytis cinerea field isolates from Chilean vineyards, carrying Erg27 mutations (erg27F412S and erg27F412I), indicated limited fitness costs and high aggressiveness levels, even generating larger lesions on wounded and unwounded berry assays at 0°C compared to wild-type isolates researchgate.net. These findings suggest that while laboratory-derived mutants might exhibit reduced virulence, naturally occurring resistant field isolates can maintain or even enhance their pathogenic capabilities, which has significant implications for disease control in agricultural settings researchgate.net.

Fitness Costs Associated with this compound Resistance

The acquisition of fungicide resistance can sometimes impose fitness costs on resistant pathogen strains, meaning they may be less competitive than sensitive strains in the absence of the fungicide. These costs can manifest as reduced growth rates, sporulation, or survival capacity.

Impact on Mycelial Growth, Sporulation, and Conidial Germination

Studies on this compound-resistant isolates of Botrytis cinerea have revealed varying impacts on physiological characteristics such as mycelial growth, sporulation, and conidial germination. Early research on chemically mutagenized resistant phenotypes indicated that while mycelial growth and sensitivity to high osmolarity were unaffected, other characteristics like sporulation and conidial germination were impacted researchgate.net. For instance, some resistant mutants were penalized in terms of mycelial growth and conidial germination apsnet.org.

Quantitative data from studies on Botrytis cinerea isolates show a reduction in mycelial growth and conidial germination frequency in resistant strains compared to sensitive ones. For example, in one study, the mean mycelial growth for resistant isolates was 56.6% of the mean for baseline sensitive isolates, with a range of 1.8% to 105% for individual isolates apsnet.org. The mean frequency of conidial germination for resistant isolates was 88.6% relative to baseline isolates, with six of these isolates showing significantly lower germination frequencies apsnet.org.

However, more recent field studies have shown that this compound-resistant isolates, particularly those with erg27F412S or erg27F412I mutations, can exhibit limited or no significant fitness costs in terms of mycelial growth and sclerotia development, even under restrictive temperatures researchgate.net. This suggests that while resistance may initially come with a fitness penalty, resistant populations can adapt or that certain mutations confer resistance with minimal impact on fitness, allowing them to persist and spread effectively.

Table 1: Impact of this compound Resistance on Botrytis cinerea Fitness Parameters

Fitness ParameterObservation in Resistant Isolates (Relative to Sensitive)Source
Mycelial GrowthReduced (mean 56.6% of baseline) apsnet.org; Unaffected in some mutants researchgate.net; Limited impact in field isolates researchgate.net researchgate.netresearchgate.netapsnet.org
SporulationAffected researchgate.net; Decreased researchgate.net researchgate.netresearchgate.net
Conidial GerminationAffected researchgate.net; Significantly lower frequency in some isolates (mean 88.6% of baseline) apsnet.org researchgate.netapsnet.org
Sclerotia ProductionAffected researchgate.net; Decreased researchgate.net researchgate.netresearchgate.net
PathogenicityDecreased researchgate.net; Unaffected in some mutants researchgate.net; Increased aggressiveness in field isolates researchgate.net researchgate.netresearchgate.netresearchgate.net

Survival Capacity of Resistant Populations in Absence of Selection Pressure

The survival capacity of this compound-resistant populations in the absence of selection pressure (i.e., without fungicide application) is a critical factor influencing the long-term dynamics of resistance. While some studies suggest that fitness costs associated with resistance-conferring mutations in Botrytis may have consequences for their winter survival researchgate.net, other findings indicate that the HydR3+ phenotype, linked to erg27 mutations, might not persist in the absence of the fungicide researchgate.net. This implies that if this compound is removed from the spray program, the resistant population might decline due to its reduced competitive ability compared to sensitive strains.

However, the observation of limited fitness costs and even increased aggressiveness in some field isolates carrying Erg27 mutations suggests that certain resistant strains may be able to survive and thrive even without the continuous presence of this compound researchgate.net. This variability in fitness costs among different resistant genotypes can influence the rate at which resistant populations build up and persist in agricultural systems okstate.edu. The build-up of resistant strains is driven by repeated fungicide use, which exerts selection pressure, inhibiting sensitive strains and allowing resistant ones to increase okstate.edu.

Cross-Resistance and Multiple Fungicide Resistance Profiles

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple fungicides, while multiple resistance involves distinct resistance mechanisms to different fungicides within the same fungal isolate. Research on this compound resistance has provided insights into its cross-resistance profiles.

Studies have shown that this compound-resistant strains of Botrytis cinerea can exhibit an increased sensitivity (also known as negative cross-resistance or collateral sensitivity) to certain other fungicides. Specifically, an increased sensitivity to the phenylpyrrole fludioxonil (B1672872) and the dicarboximide iprodione (B1672158) has been observed in this compound-resistant isolates researchgate.net. This phenomenon could potentially be exploited in resistance management strategies by rotating or mixing fungicides to which resistant strains show increased sensitivity.

Conversely, resistance to this compound does not appear to affect the sensitivity of mutant strains to several other fungicide groups. These include the benzimidazole (B57391) benomyl, the phenylpyridinamine fluazinam (B131798), the anilinopyrimidine cyprodinil, the guanidine (B92328) iminoctadine, or sterol-biosynthesis-inhibiting fungicides such as fenarimol, fenpropimorph (B1672530), and tridemorph (B114830) researchgate.net. This lack of cross-resistance to other fungicide classes is important for designing effective fungicide rotation and mixture programs, as it means these fungicides can still be effective against this compound-resistant populations. The increased prevalence of multiple resistance in Botrytis populations, however, can limit the options for implementing strategies like rotation or fungicide mixtures for disease control and resistance management nih.gov.

Resistance Management Strategies in Agricultural Systems

Effective resistance management is crucial for prolonging the utility of this compound and other fungicides in agricultural systems. Strategies aim to reduce the selection pressure that leads to the proliferation of resistant strains and to maintain the efficacy of available active ingredients.

Integrated Fungicide Application Programs

Integrated fungicide application programs are multifaceted approaches that combine various strategies to manage fungicide resistance. These programs are based on epidemiological principles and practical observations apsnet.orgokstate.edu. Key components include:

Rotation of Fungicides: Alternating fungicides with different modes of action is a fundamental strategy. This reduces the continuous selection pressure exerted by a single fungicide, making it harder for resistant strains to dominate the population apsnet.orgokstate.edu.

Mixtures of Fungicides: Applying mixtures of fungicides with different modes of action simultaneously can be more effective than alternations in some cases apsnet.org. A common approach is to mix a high-risk, site-specific fungicide like this compound with a low-risk, multi-site fungicide (e.g., captan) apsnet.org. This provides broader spectrum control and reduces the likelihood of resistance developing to either active ingredient alone.

Optimal Dosing and Timing: Applying the lowest effective fungicide dose can contribute to improved resistance management apsnet.org. While historically preventative sprays were emphasized, recent findings suggest that post-infection applications, especially when combined with low-risk fungicides, can also be effective in slowing resistance selection apsnet.org. Spraying this compound twice a season in strawberry fields during moderately conducive weather conditions, in rotation with other fungicides, has been suggested as a good strategy to extend its life and delay resistance selection researchgate.net.

Monitoring Resistance: Regular monitoring of pathogen populations for fungicide sensitivity is essential to detect resistance early and adjust management strategies accordingly researchgate.net. Molecular monitoring methods, such as allele-specific real-time PCR, can be used if resistance-conferring mutations are identified researchgate.net.

Integrated Pest Management (IPM) Practices: Incorporating non-chemical control methods, such as cultural practices (e.g., sanitation, proper irrigation, canopy management) and biological control agents, can reduce reliance on fungicides and thus lower selection pressure nih.gov.

These integrated approaches, by diversifying the selection pressures on pathogen populations, aim to sustain the effectiveness of this compound and other valuable fungicides for long-term disease control in agriculture okstate.edu.

Mixtures with Low-Risk Fungicides

Mixing high-risk fungicides, such as this compound, with low-risk fungicides is a widely implemented strategy for resistance management and effective disease control apsnet.orgnih.gov. Low-risk fungicides are generally less prone to resistance development in fungal populations apsnet.org. Research has shown that combining this compound with a multisite, low-risk fungicide like Captan (B1668291) can significantly improve resistance management and disease control apsnet.orgnih.govapsnet.org.

Studies on Botrytis cinerea on detached grape berries demonstrated that fungicide treatments mixed with Captan resulted in significantly lower disease severity in numerous scenarios compared to treatments of this compound applied alone at an equivalent dose apsnet.org. This approach can provide insurance for disease control and help mitigate shifts towards resistance apsnet.org.

Optimizing Application Timing and Doses for Resistance Management

Optimizing the timing and dosage of fungicide applications is critical for effective disease control and delaying the development of fungicide resistance apsnet.orgnih.govresearchgate.netcroplife.org.au.

Application Timing: The impact of application timing on resistance management has been a subject of study. While general assumptions sometimes favor preventative sprays, recent research suggests that post-infection (curative) application of this compound, particularly in conjunction with lower doses and mixtures with low-risk fungicides, can be an effective resistance management strategy in controlled experimental settings apsnet.orgnih.govapsnet.org. In some pathosystems, such as Botrytis cinerea on grape berries, no significant differences in disease control were observed between pre-infection and post-infection treatments across various resistance scenarios, this compound doses, and mixing partners apsnet.org. However, other studies on grapevine suggest that earlier application of this compound can be more effective at controlling B. cinerea researchgate.net.

Optimizing Doses: The optimal fungicide dose for resistance management is a complex consideration, influenced by the phase of resistance development within the fungal population apsnet.org. Historically, higher doses were often recommended for greater disease control efficacy apsnet.org. However, recent modeling studies and experimental findings suggest that using lower effective fungicide doses can be more effective at limiting resistance selection compared to higher, labeled doses apsnet.orgnih.govresearchgate.netapsnet.org. For instance, in studies with Botrytis cinerea on detached grape berries, this compound doses significantly lower than the labeled dose were shown to control disease similarly in entirely sensitive fungal populations apsnet.org. Furthermore, these lower doses did not result in significantly less disease control when higher frequencies of resistant spores were present, and they led to significantly lower average resistance rates in many scenarios apsnet.org. This indicates that applying doses less than the fungicide label dose can be a crucial strategy for improved resistance management apsnet.orgnih.govapsnet.org. Conversely, applying this compound at rates lower than recommended on the label has been advised against to avoid the development of resistant strains epa.gov. This highlights the importance of finding the "lowest effective dose" rather than simply reducing the dose below efficacy thresholds.

The objective of resistance management is to prolong the effective life of a fungicide, balancing effective disease control with strategies that delay resistance development researchgate.net. This involves careful consideration of factors such as the number of applications, the use of mixtures, and alternation of fungicides with different modes of action researchgate.net.

Metabolism and Toxicokinetics in Biological Systems

Metabolic Pathways in Plants

The metabolism of fenhexamid in plants is generally limited, with the parent compound remaining the predominant residue.

This compound metabolism in plants primarily proceeds through two main pathways: hydroxylation and conjugation thegoodscentscompany.comherts.ac.uksigmaaldrich.com. Hydroxylation typically occurs at the 2- and 4-positions of the cyclohexyl ring, which is then followed by conjugation of the newly formed hydroxyl group thegoodscentscompany.comsigmaaldrich.com. Concurrently, direct conjugation (glucosylation) of the parent compound at its phenolic hydroxyl group also takes place thegoodscentscompany.comsigmaaldrich.com. These hydroxylation steps are subsequently followed by glycosylation and, in some cases, malonic acid conjugation nih.gov.

Major metabolites identified include the glucoside of this compound (M01) and the malonyl glucoside of this compound (M02) herts.ac.uk. For instance, in lettuce, the glucoside of this compound constituted approximately 0.3% of the total radioactive residue (TRR), while the malonyl glucoside accounted for about 2.6% of TRR herts.ac.uk. Minor metabolites, such as 2-hydroxy-fenhexamid glucoside and 4-hydroxy-fenhexamid glucoside, have also been derived from hydrolysis experiments herts.ac.uk. Importantly, metabolites resulting from the cleavage of the parent molecule have not been detected herts.ac.uk. In studies, at least nine metabolites were characterized, with no single metabolite exceeding 1.9% of the TRR herts.ac.uk.

Table 1: Major and Minor Metabolites of this compound in Plants

Metabolite NameMetabolic Pathway InvolvedTypical % of Total Radioactive Residue (TRR)
This compound (Parent)N/A>80% sigmaaldrich.com
This compound glucoside (M01)Conjugation (Glucosylation)~0.3% herts.ac.uk
This compound malonyl glucoside (M02)Conjugation (Malonyl Glucosylation)~2.6% herts.ac.uk
2-hydroxy-fenhexamid glucosideHydroxylation followed by ConjugationMinor amounts herts.ac.uk
4-hydroxy-fenhexamid glucosideHydroxylation followed by ConjugationMinor amounts herts.ac.uk

Research indicates a consistent metabolic pattern for this compound across various investigated crop species thegoodscentscompany.comherts.ac.uk. Studies conducted on grapes, tomatoes, apples, lettuce, and field peas have demonstrated similar metabolic pathways, where the parent compound remains the primary residue thegoodscentscompany.comherts.ac.uksigmaaldrich.com. This consistency suggests a conserved metabolic strategy for this compound across diverse plant matrices.

Metabolism and Toxicokinetics in Mammalian Systems

In mammalian systems, this compound undergoes rapid absorption and extensive metabolism, leading to efficient excretion.

This compound is rapidly and almost completely absorbed from the gastrointestinal tract in rats, with more than 97% of an oral dose absorbed within 48 hours thegoodscentscompany.comsigmaaldrich.comnih.govnih.gov. Peak plasma concentrations are typically observed within 5 to 10 minutes following low-dose administration and between 40 to 90 minutes after higher doses sigmaaldrich.comnih.govnih.gov.

Excretion of this compound and its metabolites is rapid, with approximately 96% of the administered dose eliminated within 48 hours thegoodscentscompany.comsigmaaldrich.comnih.gov. The primary route of excretion is via feces, accounting for 62-81% of the total excreted radioactivity, while urinary excretion ranges from 15-36% thegoodscentscompany.comnih.gov. Unchanged this compound represents the majority of the compound detected in excreta, particularly in feces (49-69% of the administered dose) thegoodscentscompany.comsigmaaldrich.comnih.govnih.gov.

Despite extensive absorption, there is no evidence of significant accumulation of this compound in mammalian tissues; approximately 0.3% of the total administered dose was found in tissues after 72 hours thegoodscentscompany.comnih.gov. Extensive enterohepatic recirculation is observed, with the highest concentrations of this compound found in the gastrointestinal tract, liver, and kidney thegoodscentscompany.comnih.gov.

Table 2: this compound Excretion in Mammals (Rats)

Excretion RoutePercentage of Administered Dose (within 48 hours)
Feces62-81% thegoodscentscompany.comnih.gov
Urine15-36% thegoodscentscompany.comnih.gov
Total Excreted~96% thegoodscentscompany.comnih.gov

This compound undergoes extensive metabolism in mammalian systems. The primary metabolic pathways involve conjugation of the aromatic hydroxyl group with glucuronic acid and sulfate (B86663) thegoodscentscompany.comnih.gov. Additionally, hydroxylation of the cyclohexyl ring occurs at positions 2, 3, and 4 thegoodscentscompany.comsigmaaldrich.comnih.gov.

The glucuronic acid conjugate of the parent this compound is a major metabolite, comprising approximately 4% to 23% of the administered dose recovered in urine thegoodscentscompany.comnih.govnih.gov. In lactating goats, this compound glucuronide is the predominant metabolite in milk, representing 71% of the total radioactive residue (TRR), and a significant component in tissues such as fat (9.0% of TRR), muscle (24% of TRR), and kidney (31% of TRR) thegoodscentscompany.com.

Another key metabolite identified in goat tissues is 4-hydroxy-fenhexamid, ranging from 18% to 31.5% of the respective TRR thegoodscentscompany.com. The glucuronide of 4-hydroxy-fenhexamid is also detected, particularly in the kidney, where it accounts for 9.4% of the TRR thegoodscentscompany.com. Minor amounts of other hydroxylated metabolites of the cyclohexyl ring, along with their glucuronide and sulfate conjugates, are found in urine nih.gov. 2-hydroxy-fenhexamid has also been reported as a metabolite in rats amazonaws.com.

Table 3: Major Metabolites of this compound in Mammalian Tissues and Excreta (Goats)

Metabolite NameLocation (Example Tissue/Fluid)Percentage of Total Radioactive Residue (TRR)
This compound glucuronideMilk71% thegoodscentscompany.com
Kidney31% thegoodscentscompany.com
Muscle24% thegoodscentscompany.com
Fat9.0% thegoodscentscompany.com
4-hydroxy-fenhexamidGoat Tissues (general)18-31.5% thegoodscentscompany.com
4-hydroxy-fenhexamid glucuronideKidney9.4% thegoodscentscompany.com

Environmental Fate and Ecotoxicological Research

Degradation Pathways in Soil Environments

Fenhexamid undergoes rapid degradation and thorough metabolism in soil under aerobic conditions rayfull.comapvma.gov.au. Studies have identified more than 13 degradates, with seven being characterized or identified, none of which accumulate in soil above 10% of the applied radioactivity apvma.gov.aubayer.com. The ultimate mineralization of the aromatic nucleus to carbon dioxide occurs via aerobic ring cleavage rayfull.combayer.com.

Aerobic Soil Metabolism and Dissipation

Table 1: this compound Aerobic Soil Dissipation Half-Lives (DT50)

ConditionDT50 (days)Reference
Aerobic terrestrial< 1 rayfull.comepa.govresearchgate.netregulations.govbayer.comvillacrop.co.za

Table 2: Fate of Applied Radioactivity in Aerobic Soil Metabolism

Residue TypePercentage of Applied Radioactivity (%)Reference
Carbon Dioxide (Mineralization)~30 epa.gov
Unidentified Unextractable Residues~60 epa.gov

Polymerization and Irreversible Binding in Soil Matrix

A significant aspect of this compound's fate in soil is its rapid polymerization and irreversible binding within the soil matrix epa.gov. This process is a key factor contributing to its classification as non-persistent in aerobic terrestrial systems epa.gov. The high amounts of unextracted residues observed in aerobic soil metabolism studies, approximately 60% of applied radioactivity, are attributed to this polymerization and irreversible binding epa.govregulations.gov.

Degradation in Aquatic Systems

In aquatic environments, this compound is not persistent under aerobic conditions but can exhibit moderate persistence in anaerobic settings epa.gov. Due to its relatively low water solubility (20 mg/L at pH 5-7) and a log K_ow of 3.5, this compound tends to partition to sediment in aquatic systems researchgate.net.

Stability to Hydrolysis and Photolytic Degradation

This compound demonstrates stability to hydrolysis across a wide range of environmental pH values (pH 5, 7, and 9) at 25°C rayfull.comepa.govresearchgate.netregulations.govapvma.gov.auvillacrop.co.zafao.orgresearchgate.net. Hydrolytic processes are not expected to contribute significantly to its degradation in the environment apvma.gov.aufao.org.

In contrast, this compound rapidly degrades in laboratory aqueous photolysis studies when exposed to light rayfull.comepa.govregulations.govapvma.gov.auresearchgate.netnih.govresearchgate.net. Solar radiation plays a role in its degradation in aquatic systems, including the mineralization of the phenyl-ring apvma.gov.au. The photodegradation of this compound follows first-order kinetics, and its rate is significantly influenced by the solution pH, with faster degradation observed at higher pH values nih.govresearchgate.net. For instance, rate constants (k) were reported as 2.11×10⁻² h⁻¹ at pH 5.0, increasing to 1.69 h⁻¹ at pH 9.0 nih.govresearchgate.net. The presence of humic and fulvic acids can retard the degradation rate by shielding the active molecules from light, while a phosphate (B84403) medium can enhance the photolysis rate as a function of concentration nih.govresearchgate.net. Photomineralization, leading to CO₂ formation, accounts for approximately 3-8% of the applied radioactivity when using carbonyl-14C labeled this compound and 10-25% with phenyl-UL-14C labeled this compound in aqueous solutions at different pH levels nih.govresearchgate.net.

Table 3: this compound Photolysis Rate Constants (k) in Aqueous Solutions at Different pH

pHRate Constant (k) (h⁻¹)Reference
5.02.11 × 10⁻² nih.govresearchgate.net
6.64.47 × 10⁻² nih.govresearchgate.net
7.36.11 × 10⁻¹ nih.govresearchgate.net
9.01.69 nih.govresearchgate.net

Aerobic and Anaerobic Degradation in Water-Sediment Systems

Table 4: this compound Dissipation Half-Lives in Water-Sediment Systems

System TypeDT50 (days)Reference
Laboratory Aerobic Aquatic14-24 epa.govregulations.gov
Natural Water/Sediment (Overall)A few days rayfull.comvillacrop.co.za
Whole System (Aerobic/Anaerobic)78.4-155 researchgate.netresearchgate.net

Table 5: this compound Dissipation Half-Lives in Water Phase of Water-Sediment Microcosms

Microcosm TypeDT50 (days)Reference
HR-aerobic43.8 researchgate.netresearchgate.net
HR-anaerobic75.9 researchgate.netresearchgate.net
HL-aerobic31.3 researchgate.netresearchgate.net
HL-anaerobic37.2 researchgate.netresearchgate.net

Formation of Degradation Products in Aquatic Environments

In aqueous photolysis studies, the major degradation products of this compound include dechlorinated and hydroxylated forms of the parent compound, as well as carbon dioxide epa.gov. More than 14 degradation products or metabolite fractions have been observed in irradiated aqueous solutions, with the breakdown pathway involving dechlorination, stepwise hydroxylation, and eventual cleavage of the phenyl-ring apvma.gov.au. A new metabolite, previously unreported, has also been identified during aqueous photolysis nih.govresearchgate.net.

In natural water/sediment systems, over 15 metabolites of this compound were formed; however, no single metabolite or radioactive zone exceeded 10% of the applied radioactivity in either the water or sediment phases apvma.gov.au. Among the identified metabolites in aquatic environments, M39 (1-methylcyclohexanecarboxylic acid) and M12 (N-(2-chloro-4-hydroxyphenyl)-1-methyl-cyclohexanecarboxamide) were found in amounts up to 8.9% and 7.5%, respectively bayer.com.

Analytical Methodologies for Fenhexamid Residue Detection

Chromatographic Techniques for Quantitative Analysis

Chromatographic techniques are foundational for the precise quantification of fenhexamid residues due to their high separation capabilities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly when coupled with electrochemical detection or tandem mass spectrometry (MS/MS), is a prevalent method for quantifying this compound residues acs.orgapvma.gov.aufao.org. The general procedure involves extracting the residue with a solvent, followed by purification steps such as liquid-liquid partitioning and silica (B1680970) gel column chromatography apvma.gov.au. Subsequently, this compound is quantified using reverse-phase HPLC, often with electrochemical detection apvma.gov.aufao.org.

HPLC mobile phases commonly consist of acetonitrile (B52724), water, and phosphoric acid sielc.comsielc.com. For applications requiring mass spectrometry compatibility, phosphoric acid can be substituted with formic acid sielc.comsielc.com. The use of smaller 3 µm particle columns is feasible for rapid Ultra-Performance Liquid Chromatography (UPLC) applications sielc.comsielc.com.

A specific HPLC-MS/MS method for this compound and boscalid (B143098) residues in fruits and vegetables involves extraction with 1% acetic acid in acetonitrile, followed by purification using solid phase extraction (SPE) cartridges containing primary secondary amine (PSA) and C18 sorbents spkx.net.cn. This method demonstrated excellent linearity for this compound across a concentration range of 1 µg/L to 100 µg/L, with a correlation coefficient of 0.9997 spkx.net.cn. Average recoveries for this compound in four different samples spiked at levels from 5 µg/kg to 50 µg/kg ranged from 77.7% to 93.8%, with relative standard deviations (RSDs) between 2.1% and 6.3% spkx.net.cn. The reported limit of quantification (LOQ) for this compound was 1.20 µg/kg, and the limit of detection (LOD) was 0.361 µg/kg spkx.net.cn. Another HPLC-MS/MS method developed for this compound in strawberries achieved mean recoveries between 85% and 99% nih.gov.

Table 1: HPLC-based Analytical Parameters for this compound Residue Detection

Method TypeSample MatrixDetection Limit (LOD)Quantitation Limit (LOQ)Recovery RangeNotesSource
RP-HPLC with Electrochemical DetectionStrawberries, Milk, Cattle Liver, Kidney, Muscle, Fat-0.05 mg/kg (strawberries, cattle tissues); 0.01 mg/kg (milk)Adequate recoveriesMajor component (>80%) in plants is parent compound apvma.gov.au apvma.gov.au
HPLC/Electrochemical Detection or HPLC/MS/MSVarious matrices0.02–0.05 mg/kg-63–120%- fao.org
HPLC-MS/MSFruits and Vegetables0.361 µg/kg1.20 µg/kg77.7–93.8%Correlation coefficient: 0.9997 spkx.net.cn spkx.net.cn
HPLC-MS/MSStrawberries--85–99% (mean)- nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography coupled with Mass Spectrometry (GC/MS or GC-MS/MS) is also utilized for the analysis of this compound residues, particularly effective for volatile pesticides researchgate.net. GC-MS offers robust identification and quantification capabilities for numerous pesticides in complex food matrices researchgate.net. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, involving acetonitrile extraction, is a common sample preparation technique for GC/MS analysis of pesticide residues researchgate.nethpst.czeurl-pesticides.eu.

A GC-MS/MS method has been developed and validated for the determination of this compound in tomato, grape, and wine samples researchgate.net. This compound has also been analyzed in blackberry using GC-QqQ/MS/MS, incorporating Captiva EMR passthrough cleanup to enhance recovery and mitigate matrix effects hpst.cz. In a study focusing on pesticide residues in grapes, this compound was detected using GC-MS/MS, with concentrations reported between 0.015 and 0.499 mg kg⁻¹ nih.gov.

Electrochemical Methods for Rapid Monitoring

Electrochemical methods present an appealing alternative for this compound detection due to their inherent simplicity, cost-effectiveness, and high sensitivity, making them suitable for rapid monitoring applications researchgate.netresearchgate.net. These techniques often involve modifications to the working electrode surface, frequently incorporating functional nanomaterials to improve charge transfer and sensing performance mdpi.com.

Square-Wave Voltammetry at Carbon-Based Electrodes

Square-wave voltammetry (SWV) employing carbon-based electrodes has emerged as an electroanalytical method for the determination of this compound residues in fruit samples researchgate.netciencia-e-vinho.comnih.gov. This methodology relies on the anodic oxidation of this compound in a Britton-Robinson buffer (pH 4) containing methanol (B129727) researchgate.netciencia-e-vinho.comnih.gov.

Extensive research has investigated the electrochemical behavior of this compound on various carbon-based electrodes, including glassy carbon electrodes (GCE), carbon paste electrodes (CPE), multi-walled carbon nanotube modified CPE (MWCNT-CPE), screen-printed carbon electrodes (SPCE), and glassy carbon paste electrodes (GCPE) researchgate.netmdpi.com. For analytical applications, glassy carbon paste electrodes have been specifically chosen in some studies researchgate.net.

For instance, a CPE sensor designed for this compound determination exhibited a linear concentration range of 3.22–44.60 µM with a limit of detection (LOD) of 0.97 µM mdpi.com. Another study reported a linear range for this compound from 3.96 to 49.50 µmol L⁻¹ with a detection limit of 1.32 µmol L⁻¹ when using a glassy carbon paste electrode researchgate.net. A comparison of voltammetric analysis results from blueberries and wine grapes with those obtained by a reference chromatographic method demonstrated satisfactory agreement researchgate.net.

Table 2: Square-Wave Voltammetry Parameters for this compound Detection

Electrode TypeLinear Concentration RangeLimit of Detection (LOD)NotesSource
Carbon Paste Electrode (CPE)3.22–44.60 µM0.97 µMHighest sensitivity for bare CPE mdpi.com mdpi.com
Glassy Carbon Paste Electrode (GCPE)3.96–49.50 µmol L⁻¹1.32 µmol L⁻¹Anodic oxidation in Britton-Robinson buffer (pH 4) with 10% methanol researchgate.net researchgate.net

Electrode Material Influence on Analytical Response

The selection of electrode material plays a critical role in dictating the analytical response, sensitivity, and selectivity of electrochemical sensors for this compound researchgate.netmdpi.comfrontiersin.org. Studies have evaluated the performance of diverse carbon-based electrodes, such as GCE, GCPE, CPE, MWCNT-CPE, and SPCE, for this compound detection researchgate.netmdpi.com.

Immunochemical Assays (e.g., ELISA)

Immunochemical assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are valued for their simplicity, high sensitivity, portability, cost-effectiveness, and capacity for high sample throughput in the determination of chemical residues sigmaaldrich.comcsic.esresearchgate.net.

An indirect competitive immunoassay has been developed for this compound residues in fruit samples, employing the monoclonal antibody FHo4#27 csic.es. This optimized assay exhibited high sensitivity and selectivity, achieving a limit of detection of 0.04 µg/L for this compound standards in buffer csic.es. For liquid food samples like grape must, a straightforward 1:50 dilution in water was sufficient to yield recoveries between 100% and 110% csic.es. For kiwifruit and strawberry samples, a double extraction procedure using methanol was implemented csic.es.

The production of high-affinity and specific monoclonal antibodies against this compound has facilitated the development of an antibody-coated direct competitive ELISA researchgate.netnih.gov. The optimized assay yielded an IC₅₀ value of 0.52 ± 0.06 µg/L for this compound, with a calculated limit of detection in phosphate (B84403) buffer of 0.13 ± 0.03 µg/L researchgate.netnih.gov. Initial studies indicated that this immunoassay could readily determine this compound levels below maximum residue limits in grapes through simple sample dilution nih.gov. The method's sensitivity and applicability were further demonstrated by investigating the penetration of this compound into the edible portion of kiwifruits csic.es.

Table 3: ELISA Parameters for this compound Residue Detection

Assay TypeSample MatrixLimit of Detection (LOD)IC₅₀ ValueRecovery RangeNotesSource
Indirect Competitive Immunoassay (Monoclonal Antibody FHo4#27)Grape must, Kiwifruit, Strawberry0.04 µg/L (in buffer)-100–110% (grape must); Adequate (kiwifruit, strawberry)Direct 1:50 dilution for grape must; double methanol extraction for kiwifruit/strawberry csic.es csic.es
Direct Competitive ELISA (Monoclonal Antibodies)Must, Wine0.13 ± 0.03 µg/L (in phosphate buffer)0.52 ± 0.06 µg/L-Simple dilution for samples below MRLs researchgate.netnih.gov researchgate.netnih.gov

The determination of this compound residues in various matrices typically involves a combination of extraction, cleanup, and detection techniques. The choice of methodology often depends on the sample matrix, required sensitivity, and throughput.

Extraction Procedures: For plant matrices, common extraction solvents include acetone, or a mixture of water/acetone for dry samples. fao.org Animal matrices are often extracted with acetonitrile or n-hexane. fao.org More recently, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained prominence for its efficiency in extracting pesticide residues, including this compound, from complex matrices like fruits and vegetables. mdpi.commdpi.com For liquid samples such as grape must, a direct dilution in water can be sufficient. csic.es

Detection Techniques: A range of sophisticated analytical techniques are employed for the detection and quantification of this compound residues:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with electrochemical detection or tandem mass spectrometry (HPLC/MS/MS or LC-MS/MS), is a widely used method. fao.orgnih.gov LC-MS/MS offers high sensitivity and selectivity, making it suitable for complex food matrices. mdpi.comnih.gov

Gas Chromatography (GC): GC systems, equipped with detectors such as nitrogen-phosphorus detector (NPD), electron capture detector (ECD), or ion trap mass spectrometry (ITMS), are also utilized for this compound analysis. sigmaaldrich.com

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA offers a rapid and cost-effective screening method for this compound, particularly in fruit samples like grape must, kiwifruit, and strawberry. csic.essigmaaldrich.com

Square-Wave Voltammetry (SWV): A novel electroanalytical method based on anodic oxidation of this compound using carbon-based electrodes has been developed for rapid monitoring of residues in berries and wine grapes. ciencia-e-vinho.comnih.gov

Method Validation and Comparison with Reference Procedures

Analytical methods for this compound residue detection undergo rigorous validation to ensure their reliability, accuracy, and suitability for their intended purpose. Key validation parameters typically include limit of detection (LOD), limit of quantification (LOQ), linearity, recovery, and precision (repeatability and reproducibility).

Validation Data and Research Findings:

Studies have demonstrated the robustness of various methods across different matrices. For instance, an LC-MS/MS method developed for this compound in caneberry, blueberry, and pomegranate showed excellent validation parameters. nih.gov

Table 1: LC-MS/MS Method Validation Recoveries for this compound in Fruit Matrices (Click to expand/sort)

MatrixRecovery Range (%)Limit of Quantitation (ppm)Limit of Detection (ppm)
Caneberry91-960.0200.009
Blueberry80-910.0200.009
Pomegranate74-950.0200.009
Source: nih.gov

Another study employing HPLC/MS/MS for this compound in plant and animal matrices reported recoveries generally in the range of 63-120% with LOQs of 0.02-0.05 mg/kg. fao.org

QuEChERS-based methods coupled with GC-MS or LC-MS/MS have also been extensively validated for multi-residue analysis, including this compound, in grape, must, and wine samples. Recoveries for these methods typically range from 60.9% to 95% across different substrates. mdpi.com Linearity, assessed by linear regression coefficients (R²), is consistently reported above 0.99, indicating a strong correlation between concentration and detector response. dergipark.org.tr

Table 2: General Validation Parameters for QuEChERS-based Methods (Example Ranges) (Click to expand/sort)

ParameterRange/Value
Linearity (R²)>0.99 dergipark.org.tr
LOD0.83-3 µg kg⁻¹ dergipark.org.tr
LOQ2.76-9.99 µg kg⁻¹ dergipark.org.tr
Mean Recovery70.3-119% (with RSD ≤20%) dergipark.org.tr
Recoveries (Grape)68.6-95% mdpi.com
Recoveries (Must)60.9-78.5% mdpi.com
Recoveries (Wine)63.2-80.5% mdpi.com
Source: mdpi.comdergipark.org.tr

Comparison with Reference Procedures: New analytical methods are often compared against established reference procedures to confirm their accuracy and reliability.

ELISA vs. HPLC: An optimized enzyme-linked immunosorbent assay (ELISA) for this compound in grape must, kiwifruit, and strawberry samples was compared with a reference procedure based on liquid chromatography. An excellent correlation was found between the two methods, highlighting ELISA as a simple, cost-effective, reliable, and rapid alternative for screening purposes. csic.es

Voltammetry vs. Chromatography: A recently developed square-wave voltammetric method for this compound residue detection in blueberries and wine grapes was compared to a reference chromatographic method. The results showed satisfactory agreement, suggesting the voltammetric approach's potential as a screening assay in food quality control. nih.gov Similarly, an electrochemical assay for this compound in wine grapes was found to be fully comparable with the standard protocol ČSN EN 15662, which utilizes reversed-phase HPLC with spectrophotometric detection. ciencia-e-vinho.com

The availability of adequate analytical methods for enforcement is crucial for controlling this compound residues in plant matrices, and these methods have been deemed sufficient to support maximum residue level (MRL) proposals. europa.eu

Regulatory Science and Risk Assessment Paradigms

Scientific Basis for Regulatory Approvals and Tolerances

Regulatory approvals for fenhexamid are contingent upon a comprehensive data package that addresses its toxicological profile, environmental fate, and potential for human exposure. epa.govregulations.govregulations.gov The scientific basis for establishing tolerances, or maximum residue limits (MRLs), relies on a wide array of studies. Key components of this scientific evaluation include:

Toxicological Assessment: A battery of tests is required to characterize the potential hazards of this compound. This includes studies on acute, subchronic, and chronic toxicity, as well as specific investigations into genotoxicity, carcinogenicity, and reproductive and developmental effects. regulations.govregulations.gov From these studies, toxicological reference values such as the No-Observed-Adverse-Effect Level (NOAEL) are determined. For chronic dietary risk assessment, the U.S. Environmental Protection Agency (EPA) established a chronic Reference Dose (cRfD) of 0.17 mg/kg/day, based on a NOAEL of 17 mg/kg/day. epa.gov

Residue Chemistry: Data from supervised field trials are used to determine the residue levels of this compound on treated crops. These studies are conducted under various conditions to reflect different agricultural practices. regulations.gov The nature of the residue in plants is also studied to understand if the parent compound or its metabolites are of toxicological concern. regulations.govnih.gov For this compound, regulatory focus is typically on the parent compound itself. regulations.gov

Environmental Fate and Effects: Studies are conducted to understand how this compound behaves in the environment, including its persistence in soil and water and its potential to move into groundwater. epa.govherts.ac.uk this compound is reported to be non-persistent in aerobic terrestrial systems. epa.gov Its potential effects on non-target organisms, such as birds, fish, and beneficial insects, are also evaluated. herts.ac.uknih.gov

Dietary Exposure Assessment: To set tolerances, regulators conduct comprehensive dietary exposure assessments. These assessments use residue data from field trials and food consumption data to estimate the potential intake of this compound residues by various population subgroups. epa.govregulations.gov Models like the Dietary Exposure Evaluation Model (DEEM) are employed for these estimations. epa.govregulations.gov The goal is to ensure that aggregate exposure from food and drinking water remains below established safety levels. regulations.govfederalregister.gov

Peer Review Processes in Pesticide Risk Assessment

This process typically involves several stages:

Initial Assessment: The RMS conducts an initial risk assessment based on the dossier provided by the applicant and compiles a Renewal Assessment Report (RAR). nih.gov

Member State and Applicant Consultation: The RAR is circulated to other Member States and the applicant for comments. nih.gov

Public Consultation: In many jurisdictions, a public consultation phase allows stakeholders and the general public to provide input. nih.gov

Expert Consultation: EFSA convenes meetings of scientific experts from the Member States to discuss the assessment, particularly in complex or contentious areas. researchgate.net

This multi-step, collaborative process ensures that regulatory decisions are based on a thorough and transparent evaluation of the available scientific evidence. nih.govnih.gov

Evaluation of Environmental and Human Health Risk Assessments

The evaluation of risk assessments for this compound integrates data from numerous toxicological studies to characterize potential risks to humans and the environment. This evaluation forms the cornerstone of regulatory decisions.

Long-term carcinogenicity studies in rodent models, typically rats and mice, are a critical component of the human health risk assessment for pesticides. fda.govfrontiersin.org this compound has been tested in such bioassays. Based on the lack of evidence of carcinogenicity in studies conducted on both male and female rats and mice, the U.S. EPA has classified this compound as "not likely to be a human carcinogen". epa.govregulations.govregulations.govfederalregister.gov This classification is supported by the negative findings in the battery of genotoxicity studies. epa.govregulations.gov

The potential for this compound to interfere with reproduction and normal development has been investigated through specific studies in laboratory animals. fda.gov These include multi-generation reproductive toxicity studies in rats and developmental toxicity studies in both rats and rabbits. epa.gov

The results of these studies indicated no evidence of increased quantitative or qualitative susceptibility in the offspring. regulations.govregulations.gov While some effects were noted in parental animals at high doses, the developmental and reproductive endpoints were generally not affected at lower dose levels, allowing for the determination of clear NOAELs. epa.govfederalregister.gov

Table 1: Selected Developmental and Reproductive Toxicity Endpoints for this compound

Study TypeSpeciesEndpointValue (mg/kg/day)
Developmental ToxicityRatMaternal NOAEL&lt; 1044
Developmental ToxicityRatDevelopmental NOAEL1044
Developmental ToxicityRabbitMaternal NOAEL100
Developmental ToxicityRabbitDevelopmental NOAEL1000
2-Generation ReproductionRatParental/Systemic NOAEL17
2-Generation ReproductionRatOffspring/Reproductive NOAEL17

NOAEL: No-Observed-Adverse-Effect Level. Data sourced from regulatory assessments. epa.gov

Integration of this compound into Regulatory Frameworks

The scientific findings from the risk assessment process are integrated into national and international regulatory frameworks to manage the use of this compound. In the United States, this compound is regulated by the EPA under the Federal Food, Drug, and Cosmetic Act (FFDCA) and the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). federalregister.gov The Food Quality Protection Act (FQPA) of 1996 requires a comprehensive assessment of aggregate risk from dietary and other non-occupational exposures. epa.gov

In the European Union, the approval of active substances like this compound is governed by Regulation (EC) No 1107/2009. europa.eulegislation.gov.uk This regulation sets out strict criteria for approval, focusing on the protection of human and animal health and the environment. Following the approval of the active substance, individual products containing this compound must be authorized by Member States.

A key outcome of this integration is the establishment of legally enforceable tolerances or MRLs for this compound residues in or on various food commodities. nih.govfederalregister.gov These limits are set at levels that are considered safe for consumers and are derived from the toxicological reference values and the dietary exposure assessments. nih.gov For example, chronic dietary exposure estimates for the U.S. population and all subgroups have been shown to be below the chronic Population Adjusted Dose (cPAD), indicating that long-term exposure through diet is not a concern. regulations.govregulations.gov

Advanced Research Topics and Future Directions

Molecular Modeling and In Silico Studies of Fenhexamid-Target Interactions

Molecular modeling and in silico studies are powerful computational tools employed to elucidate the intricate interactions between chemical compounds like this compound and their biological targets. These methods, including molecular docking and molecular dynamics simulations, are crucial for understanding the binding mechanisms at an atomic level fishersci.caherts.ac.uk.

For this compound, a primary target is the 3-ketoreductase (Erg27) enzyme within the ergosterol (B1671047) biosynthesis pathway of fungi such as Botrytis cinerea wikipedia.orguni.lu. While specific in silico studies detailing this compound's interaction with Erg27 were not extensively detailed in the provided search results, the broader application of these techniques offers significant promise. For instance, molecular docking and dynamics simulations have been utilized to investigate this compound's interaction with calf thymus DNA (ct-DNA), suggesting a groove binding mechanism involving hydrogen bonding and van der Waals forces wikipedia.org. Furthermore, in silico docking analysis has revealed this compound's binding to the steroid-binding site of human and rat 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), where it acts as a mixed/competitive inhibitor sigmaaldrich.com. These studies, though focusing on non-target interactions, exemplify the utility of computational chemistry in predicting and characterizing molecular binding events. The insights gained from such studies can aid in optimizing fungicide design and predicting potential off-target effects.

Table 1: Examples of Molecular Modeling Applications for this compound

Study TypeTarget/InteractionKey Findings (Mode of Interaction)Reference
Docking & MD SimulationCalf Thymus DNA (ct-DNA)Groove binding; hydrogen bonding and van der Waals forces involved. wikipedia.org
Docking AnalysisHuman 17β-HSD1Binds to steroid-binding site; mixed/competitive inhibition. sigmaaldrich.com
Docking AnalysisRat 17β-HSD1Binds to steroid-binding site; mixed/competitive inhibition. sigmaaldrich.com

Novel Approaches for Investigating Fungicide Resistance Evolution

Fungicide resistance poses a significant threat to sustainable crop production, and this compound, due to its site-specific mode of action, is considered at-risk for resistance development in target pathogens wikipedia.orgfishersci.canih.govmassbank.eu. Resistance in Botrytis cinerea to this compound is frequently linked to mutations in the erg27 gene, which encodes the 3-ketoreductase enzyme wikipedia.orguni.luherts.ac.ukuni.lu. Common mutations include F412S, which confers high levels of resistance, and other mutations like L195F and L400F wikipedia.orgherts.ac.uk. A novel genotype involving Y408H and a deletion of P298 has also been identified uni.lu.

Novel approaches for investigating fungicide resistance evolution are increasingly focusing on molecular diagnostics. Techniques such as PCR- and loop-mediated isothermal amplification-based methods enable high-throughput monitoring and rapid detection of emerging resistance alleles in pathogen populations massbank.euwikipedia.org. Genomic and molecular diagnostic tools provide a framework for comparing target gene structures across different pathogens, allowing for the identification of "hot spots" for mutations that are linked to resistance wikipedia.org. Research indicates that even a low frequency (e.g., 10%) of resistant B. cinerea strains within a population can lead to a substantial reduction (approximately 40%) in this compound's efficacy fishersci.canih.gov. The emergence of multiple and multidrug resistance (MLR/MDR) phenotypes, characterized by mutations in various target genes or overexpression of efflux transporters (e.g., via the Mrr1 gene), represents a major challenge in resistance management herts.ac.uk.

Table 2: Key erg27 Mutations Conferring this compound Resistance in Botrytis cinerea

MutationAssociated Resistance LevelReference
F412SHigh resistance herts.ac.uk
L195FResistance wikipedia.org
L400FResistance wikipedia.org
Y408H & P298 deletionResistance uni.lu

Bioremediation Potential of this compound in Contaminated Environments

The environmental persistence of this compound, particularly its slow disappearance rate in natural water, raises concerns about its potential accumulation in aquatic organisms fishersci.ca. Bioremediation offers an eco-friendly solution for degrading or transforming toxic pesticides into less harmful metabolites through the action of living organisms, primarily microorganisms and their enzymatic systems nih.gov.

Microorganisms can effectively utilize pesticides as sources of carbon and nitrogen, facilitating their degradation cenmed.com. Studies have demonstrated the capacity of indigenous Actinobacteria, including genera such as Streptomyces, Actinomadura, and Micrococcus, isolated from activated sludge, to degrade this compound fishersci.canih.gov. These bacterial strains have shown the ability to grow on minimal mineral media with this compound as the sole carbon source fishersci.ca. In soil, this compound undergoes rapid degradation under aerobic conditions, provided there is robust microbial activity, with a reported half-life (DT50) of approximately 1 day sdsc.eduthegoodscentscompany.comherts.ac.uk. The degradation pathway in soil involves oxidative C-C or C-O-C coupling reactions, leading to the formation of dimeric and trimeric transformation products, and ultimately the complete mineralization of the aromatic nucleus to carbon dioxide through aerobic ring cleavage sdsc.edu. A specific bacterium, Bacillus megaterium, has been identified for its ability to metabolize this compound via hydroxylation of the cyclohexane (B81311) ring herts.ac.uk. Furthermore, solar radiation can significantly contribute to this compound degradation in aquatic systems, leading to the elimination of residues through the mineralization of phenyl-ring containing metabolites sdsc.edu.

Exploration of Non-Target Molecular Interactions (e.g., Endocrine Disruptor Activity in Mammalian Cells)

Beyond its intended fungicidal action, research has begun to explore this compound's non-target molecular interactions, including its potential as an endocrine disruptor. The accumulation of this compound in aquatic organisms has raised concerns about its potential to act as an endocrine disruptor in humans who consume contaminated organisms fishersci.ca.

A notable area of research involves this compound's interaction with human and rat 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), an enzyme critical for steroid hormone metabolism sigmaaldrich.com. In silico docking analysis has demonstrated that this compound binds to the steroid-binding site of human 17β-HSD1, functioning as a mixed/competitive inhibitor sigmaaldrich.com. Experimental studies using BeWo cells, a human choriocarcinoma cell line often employed in endocrine disruption research, showed that this compound significantly reduced estradiol (B170435) production at a concentration of 100 µM sigmaaldrich.com. Similar inhibitory effects and binding characteristics were observed for this compound on rat 17β-HSD1 sigmaaldrich.com. Additionally, investigations into this compound's interaction with calf thymus DNA (ct-DNA) using multi-spectroscopic methods and molecular dynamics simulations indicated a groove binding mode, mediated by hydrogen bonding and van der Waals forces wikipedia.org. These studies underscore the importance of comprehensively assessing the off-target effects of pesticides like this compound on various biological systems.

Development of Sustainable Fungicide Management Strategies

The development of sustainable fungicide management strategies is paramount to ensuring the continued effectiveness of fungicides like this compound while minimizing their environmental impact and mitigating the development of resistance fishersci.camassbank.eunih.gov. This compound is recognized as a valuable tool within integrated pest management (IPM) programs due to its specific activity against Botrytis cinerea and its lack of cross-resistance with many other fungicide chemical groups herts.ac.ukmims.com.

Key strategies for sustainable fungicide management, particularly relevant for this compound, include:

Rotation and Mixtures: To combat resistance, it is crucial to rotate or mix this compound with fungicides that possess different modes of action fishersci.canih.govmassbank.eunih.gov. For example, this compound can be effectively rotated with other fungicides such as Euparen M® (tolylfluanid) or Euparen® (dichlofluanid) herts.ac.ukmims.com. Studies have shown that mixing this compound with low-risk fungicides like captan (B1668291) can significantly slow the selection for fungicide resistance fishersci.canih.gov.

Dose Management: Emerging research suggests that applying this compound at lower, yet still effective, doses, especially in post-infection scenarios, can be more effective in slowing resistance selection compared to traditional preventive sprays fishersci.canih.gov.

Understanding Pathogen Epidemiology: A thorough understanding of the pathogen's life cycle and epidemiological factors, such as short generation times, abundant sporulation, and widespread spore dispersal, is critical as these factors can increase the risk of resistance development wikipedia.org.

Integration with Non-Chemical Methods: Sustainable management also emphasizes the integration of chemical treatments with non-chemical control methods. This includes adopting sound cultural and environmental management practices, such as maintaining proper plant spacing, ensuring good airflow, and optimizing watering practices, which are fundamental for effective Botrytis management.

The Fungicide Resistance Action Committee (FRAC) provides comprehensive guidelines to support growers in implementing these strategies for sustainable disease control nih.gov.

Emerging Analytical Technologies for Environmental Monitoring

The accurate and sensitive detection and quantification of this compound residues in various environmental matrices, including water, soil, fruits, and vegetables, are critical for environmental monitoring and risk assessment. Emerging analytical technologies are continuously improving the capabilities for such monitoring.

Chromatography and Mass Spectrometry (MS):

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is widely recognized for its high sensitivity and is extensively used for determining this compound residues in complex matrices like fruits and vegetables. It offers excellent recoveries and low limits of quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS, including configurations with nitrogen phosphorous (NP-) and electron capture (EC-) detection, and ion trap mass spectrometry (ITMS) for confirmation, has also been developed for this compound residue analysis.

High-Resolution Mass Spectrometry (HRMS): Coupled with chromatographic techniques (GC-HRMS, LC-HRMS), HRMS is increasingly being adopted in routine laboratories. Its advantages include superior ability to discriminate analytical information, minimize matrix interferences, and perform untargeted analysis, which allows for the detection of a broader range of pesticides and their metabolites. Tandem-MS and multiple reaction monitoring (MRM) further enhance the selectivity and sensitivity of both LC/MS and GC/MS.

Sample Preparation Techniques:

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly efficient approach for extracting this compound from samples such as tomatoes.

Other established techniques include solid phase extraction (SPE) and liquid-liquid partitioning for sample cleanup.

Emerging "green" sample preparation methods for environmental monitoring, such as microextraction techniques (e.g., solid phase microextraction, dispersive liquid-liquid microextraction, and single drop extraction), are gaining traction due to their ability to reduce solvent consumption and energy usage. Automation of sample preparation and the use of preconcentration techniques are crucial for enhancing the sensitivity of new analytical technologies for trace-level analyte detection.

Integration of AI and Machine Learning: The field of mass spectrometry is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). These technologies improve data analysis, facilitate pattern identification, enable predictive modeling, automate data processing, aid in identifying unknown compounds, and optimize instrument parameters for enhanced sensitivity and resolution.

Portable and Miniaturized Instruments: The development of portable and miniaturized MS instruments is a significant advancement, enabling on-site analysis in the field. This capability is particularly valuable for real-time environmental monitoring applications.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Fenhexamid residues in plant tissues, and how should they be validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet detectors and gas chromatography (GC) with nitrogen–phosphorus (NPD) or electron capture detectors (ECD) are standard for residue analysis in crops like grapes and tomatoes. Enzyme-linked immunosorbent assays (ELISAs) using monoclonal antibodies (e.g., IC50 < 0.1 nM) provide high sensitivity, with a limit of quantification (LOQ) of 0.5 μg kg⁻¹ in vegetables. Validation requires assessing trueness, precision (intra-/inter-assay variability), and robustness via fortified samples and comparison with reference chromatographic methods .

Q. How does this compound’s mode of action influence experimental design in studying its efficacy against Botrytis cinerea?

  • Methodological Answer : this compound inhibits sterol biosynthesis by targeting the 3-keto reductase enzyme (Erg27). Experimental designs should include EC25, EC50, and EC75 concentrations to assess sublethal effects on fungal growth and resistance development. Measure ergosterol levels via GC-MS and monitor Erg27 gene expression or mutations (e.g., F412S/I) using reverse-transcription PCR or sequencing. Include wild-type and resistant strains as controls .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound resistance in Botrytis cinerea, and how can researchers differentiate between Erg27 mutations?

  • Methodological Answer : Resistance is linked to point mutations in Erg27, such as F412S, F412I, and R330P. Use TaqMan real-time PCR assays with allele-specific probes to differentiate mutations (e.g., F412S vs. F412I). Validate assays with DNA from characterized resistant isolates and infected plant tissues. Cross-reference with phenotypic resistance assays on malt extract agar (MEA) containing this compound (1–50 mg/L) to confirm reduced sensitivity .

Q. How can conflicting data on this compound’s field efficacy be resolved through integrated laboratory and in planta assays?

  • Methodological Answer : Discrepancies arise when lab-based germ-tube growth assays (e.g., 22.3% growth inhibition at 50 mg/L) conflict with in planta fruit inoculation results (e.g., 79.3% disease severity). Resolve by combining both methods: (1) screen isolates on MEA with this compound, (2) validate resistance via detached fruit or leaf assays under controlled humidity, and (3) perform statistical analysis (ANOVA) to correlate lab and field data .

Q. What experimental approaches are optimal for assessing fitness costs associated with this compound-resistant Botrytis cinerea strains?

  • Methodological Answer : Compare resistant mutants (e.g., Erg27 F412S/I) with wild-type strains in fitness assays:

  • Mycelial growth : Measure radial growth on PDA at 15–25°C.
  • Sporulation : Quantify conidia production after 7–10 days.
  • Aggressiveness : Inoculate grape berries or leaves and measure lesion expansion.
    Resistant strains often show reduced sporulation but retained aggressiveness, indicating limited fitness costs .

Q. How to design a reproducible protocol for generating monoclonal antibodies against this compound for residue analysis?

  • Methodological Answer : (1) Synthesize haptens with linker attachment at non-steric hindrance sites to preserve epitope integrity. (2) Conjugate haptens to carrier proteins (BSA/OVA) via active ester purification. (3) Immunize mice and screen hybridomas using indirect ELISA. (4) Validate antibodies via cross-reactivity tests against structural analogs. (5) Develop a competitive ELISA with QuEChERS-based extraction and direct sample analysis in vegetables .

Best Practices for Reproducibility

  • Data Reporting : Follow FAIR principles; archive raw data (e.g., HPLC chromatograms, PCR cycle thresholds) in repositories like Mendeley Data. Reference datasets in the "Supporting Information" section with detailed descriptions .
  • Experimental Replication : Include triplicate biological and technical replicates in resistance assays. Document growth conditions (e.g., temperature, media pH) to enable replication .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenhexamid
Reactant of Route 2
Reactant of Route 2
Fenhexamid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.